N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-hydroxy-3-phenylpropyl)-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-25-17-10-6-5-9-15(17)12-20-18(23)19(24)21-13-16(22)11-14-7-3-2-4-8-14/h2-10,16,22H,11-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYJTVNGAPEARY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide typically involves the following steps:
Formation of the Hydroxyphenylpropyl Intermediate: This step involves the reaction of phenylpropanol with a suitable oxidizing agent to introduce the hydroxy group.
Formation of the Methoxybenzyl Intermediate: This step involves the reaction of benzyl alcohol with methoxybenzyl chloride under basic conditions to form the methoxybenzyl intermediate.
Coupling Reaction: The final step involves the coupling of the hydroxyphenylpropyl intermediate with the methoxybenzyl intermediate using oxalyl chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Analogues
Table 1: Key Oxalamide Derivatives and Their Properties
Structural and Functional Analysis
Flavoring Agents
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) shares the N2-benzyl group with the target compound but differs in: N1-substituent: 2,4-dimethoxybenzyl (vs. 2-hydroxy-3-phenylpropyl). The additional methoxy group in S336 increases lipophilicity, while the target’s hydroxyl group may improve solubility. Regulatory Status: S336 is approved for food use with a high NOEL (100 mg/kg bw/day) , suggesting the target compound’s safety profile could be favorable if metabolized similarly.
Antiviral Agents
- Compound 28 () and Compound 14 () feature halogenated aryl (e.g., 3-chloro-4-fluorophenyl) and heterocyclic (thiazolyl) groups. Compared to the target compound:
- Lipophilicity : The target’s phenylpropyl and methoxybenzyl groups may enhance membrane permeability relative to pyridyl or thiazolyl substituents.
- Bioactivity : Antiviral oxalamides often rely on halogenation for target binding , whereas the target’s hydroxyl group may favor interactions with polar residues.
Enzyme Inhibitors
Research Findings and Implications
Structure-Activity Relationships (SAR)
- Hydrophilicity : Hydroxyl groups (target compound) improve solubility but may reduce blood-brain barrier penetration compared to methoxy or halogenated groups.
- Aromatic Interactions : The 2-methoxybenzyl group in the target compound could enhance π-π stacking in biological targets, similar to S336’s dimethoxybenzyl group .
Contradictions and Limitations
- methoxy) can alter toxicity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1-(2-hydroxy-3-phenylpropyl)-N2-(2-methoxybenzyl)oxalamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of hydroxyl- and methoxy-substituted intermediates. Key steps include:
- Amide coupling : Use oxalyl chloride or DCC (dicyclohexylcarbodiimide) to activate carboxylic acid intermediates for coupling with amines .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), with reaction progress monitored via thin-layer chromatography (TLC) or HPLC .
- Critical parameters : Anhydrous conditions, temperature control (e.g., reflux in tetrahydrofuran), and stoichiometric balancing of reactants to minimize side products .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent placement (e.g., methoxy, hydroxy groups) and backbone connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Chromatography : HPLC assesses purity, while TLC monitors intermediate steps .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Screen against targets like kinases or proteases using fluorometric/colorimetric substrates .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀ values) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative potential .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) influence bioactivity, and what SAR trends emerge?
- Methodological Answer :
- Comparative studies : Synthesize analogs (e.g., replacing methoxy with chloro or trifluoromethyl groups) and test in parallel bioassays .
- Data interpretation : Use statistical tools (e.g., ANOVA) to correlate substituent electronegativity/hydrophobicity with activity. For example, methoxy groups enhance solubility but may reduce receptor binding compared to halogens .
- Table : Example SAR for analogs:
| Substituent (R1/R2) | Bioactivity (IC₅₀, nM) | Solubility (LogP) |
|---|---|---|
| -OCH₃ (R1) | 250 ± 15 | 2.1 |
| -Cl (R1) | 180 ± 20 | 3.5 |
| -CF₃ (R2) | 320 ± 25 | 4.0 |
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer :
- Standardized protocols : Ensure consistent assay conditions (e.g., pH, temperature, cell passage number) .
- Orthogonal validation : Confirm results using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Computational modeling : Molecular docking (AutoDock Vina) identifies binding pose discrepancies due to protonation states or solvent effects .
Q. What mechanistic insights can be gained from studying its interaction with biological targets?
- Methodological Answer :
- Kinetic studies : Use stopped-flow spectrophotometry to determine inhibition constants (Kᵢ) and mode (competitive/non-competitive) .
- Molecular dynamics simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS) .
- Pathway analysis : RNA-seq or proteomics post-treatment identifies downstream targets (e.g., apoptosis-related proteins) .
Q. How do stability and degradation profiles impact experimental reproducibility?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products via LC-MS .
- Storage recommendations : Lyophilize and store at -20°C under argon to prevent oxidation of hydroxy groups .
Q. What strategies improve selectivity for target enzymes/receptors over off-target proteins?
- Methodological Answer :
- Fragment-based design : Incorporate steric hindrance (e.g., cyclopropane rings) to block off-target binding pockets .
- Selectivity screening : Use panels like Eurofins’ CEREP BioPrint® to assess cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
